3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile
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Overview
Description
3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a benzotriazole moiety, a pyrazole ring, and a benzodioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile typically involves multiple steps:
Formation of Benzotriazole-1-carbonyl Chloride: Benzotriazole is reacted with thionyl chloride to form benzotriazole-1-carbonyl chloride.
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl Pyrazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The benzotriazole-1-carbonyl chloride is then coupled with the 2,3-dihydro-1,4-benzodioxin-6-yl pyrazole in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under conditions such as reflux or room temperature.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxin moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Materials Science: Application in the synthesis of novel materials with unique properties.
Polymer Chemistry: Use as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in catalysis. The pyrazole ring can interact with biological targets such as enzymes, potentially inhibiting their activity. The benzodioxin structure may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like benzotriazole-1-carboxamide share structural similarities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole have similar core structures.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane share the benzodioxin moiety.
Uniqueness
3-[4-(Benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c22-8-3-9-26-13-15(21(28)27-17-5-2-1-4-16(17)23-25-27)20(24-26)14-6-7-18-19(12-14)30-11-10-29-18/h1-2,4-7,12-13H,3,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUQUSFAKGJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)N4C5=CC=CC=C5N=N4)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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